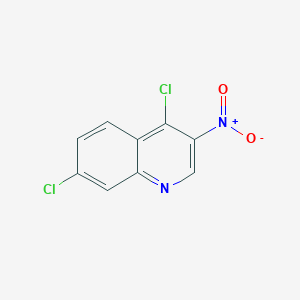
4,7-ジクロロ-3-ニトロキノリン
概要
説明
4,7-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It’s an important intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4,7-Dichloro-3-nitroquinoline involves a three-step process starting from 2-amino-4-chlorobenzoic acid. The process includes condensation, nitration, and chlorination .Molecular Structure Analysis
The molecular weight of 4,7-Dichloro-3-nitroquinoline is 243.05 . The InChI key is RQECNHYTLTWCHW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4,7-Dichloro-3-nitroquinoline is a powder with a molecular weight of 243.05. Its density is 1.4±0.1 g/cm3, boiling point is 292.9±20.0 °C at 760 mmHg, and flash point is 158.7±7.4 °C .科学的研究の応用
キノリンの合成
キノリン、特に4,7-ジクロロ-3-ニトロキノリンは、医薬品、合成有機化学、工業化学など、様々な分野で用途が広がっていることから、重要な化合物となっています . キノリンは、幅広い化学化合物の合成に使用されており、新薬や新素材の開発に貢献しています .
グリーンで持続可能な化学プロセス
近年、化学者はより環境に優しく、持続可能な化学プロセスを開発することが社会から求められています . キノリン、特に4,7-ジクロロ-3-ニトロキノリンは、この分野において重要な役割を果たしています。 キノリンは、代替反応方法を用いたグリーンでクリーンな合成に使用されています .
マイクロ波支援合成
キノリンは、グリーンケミストリーの一種であるマイクロ波支援合成に使用されています . この方法は、反応時間を短縮し、収率を高めるため、効率的で環境に優しいアプローチとなっています .
化学反応における触媒
キノリンは、様々な化学反応において触媒として使用されています . キノリンはリサイクルして再利用することができ、化学プロセスの持続可能性に貢献しています .
溶媒非使用反応条件
キノリンは、グリーンケミストリーのもう一つの側面である溶媒非使用反応条件で使用されています . このアプローチは、有害な溶媒の使用を減らし、プロセスをより安全で環境に優しくします .
イオン液体における使用
キノリンは、液体状態の塩であるイオン液体で使用されています . これらの液体は、様々な化学プロセスにおける溶媒として使用されています .
超音波促進合成
キノリンは、超音波促進合成に使用されています . この方法は、超音波を使用して化学反応を加速させ、プロセスをより効率的にします .
光触媒合成
Safety and Hazards
将来の方向性
作用機序
Target of Action
Quinoline-based compounds, which include 4,7-dichloro-3-nitroquinoline, are known to have a broad spectrum of bio-responses .
Mode of Action
Quinoline derivatives, however, are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer effects .
特性
IUPAC Name |
4,7-dichloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUZCISBSMGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702205 | |
| Record name | 4,7-Dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22931-74-4 | |
| Record name | 4,7-Dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)

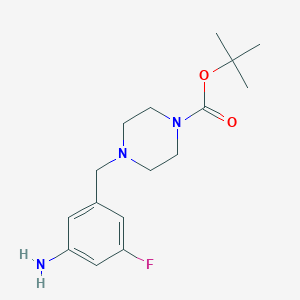
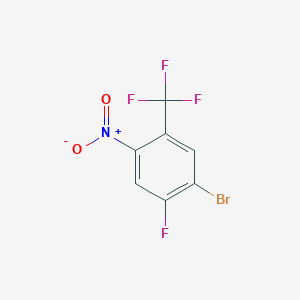
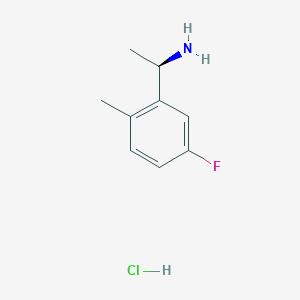
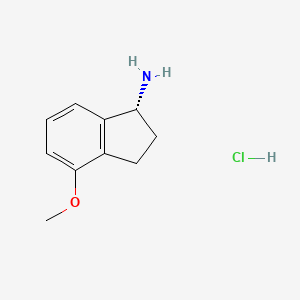
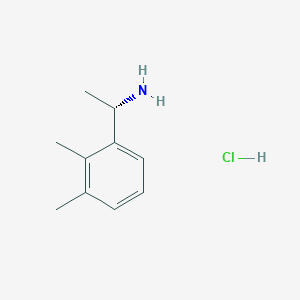
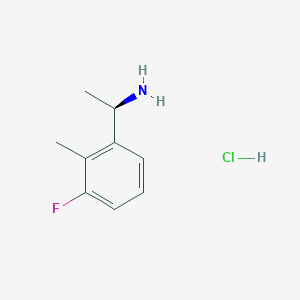
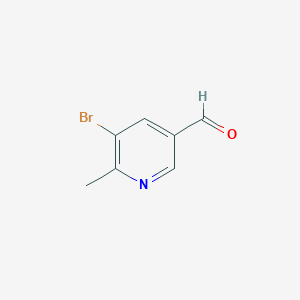
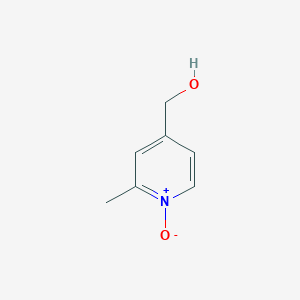
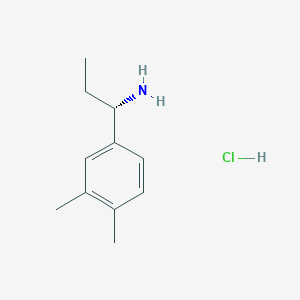
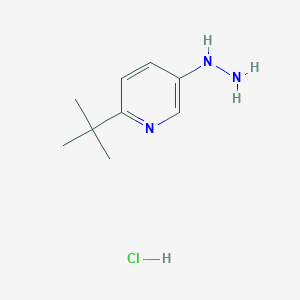
![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)
